molecular formula C9H19NO2 B15325338 Methyl 2-amino-4-methylheptanoate

Methyl 2-amino-4-methylheptanoate

Cat. No.: B15325338
M. Wt: 173.25 g/mol
InChI Key: XHFBFTVIJHSHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-methylheptanoate is a branched-chain amino acid ester characterized by a methyl ester group, an amino group at the C2 position, and a methyl substituent at the C4 position of the heptanoate backbone.

Properties

IUPAC Name

methyl 2-amino-4-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-7(2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFBFTVIJHSHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methylheptanoate typically involves the esterification of 2-amino-4-methylheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-methylheptanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

  • Methyl Salicylate (C₈H₈O₃): A simple aromatic methyl ester with analgesic properties. Unlike Methyl 2-amino-4-methylheptanoate, it lacks an amino group and branched chain, resulting in lower polarity and reduced hydrogen-bonding capacity.
  • Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂): A diterpene-derived methyl ester isolated from Austrocedrus chilensis resin. This compound features a rigid tricyclic structure, contrasting sharply with the flexible aliphatic chain of this compound. Its applications are tied to natural product chemistry and resin analysis, whereas the amino ester’s functionality suggests roles in bioactive molecule synthesis .
  • Methyl 1-Carbamoylpiperidine-4-Carboxylate: Another discontinued CymitQuimica product, this ester contains a cyclic piperidine moiety and a carbamoyl group. Its rigid, nitrogen-containing ring system differs from the linear, branched amino ester, highlighting divergent reactivity (e.g., carbamoyl vs.

Physical and Chemical Properties

While direct data for this compound is absent in the evidence, inferences can be made using general methyl ester trends (Table 3, ):

Property This compound (Inferred) Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) 173.24 152.14 316.48
Polarity High (due to -NH₂) Moderate Low
Volatility Lower (branched chain) High Very low (large, rigid structure)
Solubility in Water Moderate (polarity vs. hydrophobicity) 0.07% Insoluble

Key distinctions:

  • Branched-chain structure reduces volatility relative to linear esters like methyl salicylate .

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